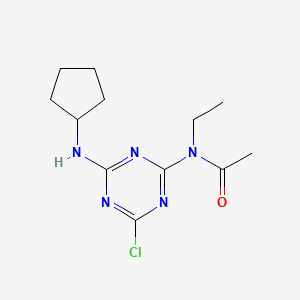
N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloro group, a cyclopentylamino group, and an ethylacetamide group attached to the triazine ring
Preparation Methods
The synthesis of N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine, cyclopentylamine, and ethylacetamide.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of the chloro group in 4-chloro-1,3,5-triazine with cyclopentylamine, followed by the acylation of the resulting intermediate with ethylacetamide
Chemical Reactions Analysis
N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide, with the CAS number 84712-79-8 and molecular formula C12H18ClN5O, is a compound that has garnered interest in various fields due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 283.758 g/mol |
| LogP | 2.71 |
| Density | 1.33 g/cm³ |
| Boiling Point | 458.314 °C at 760 mmHg |
The compound is classified as a triazine derivative, which typically exhibits a range of biological activities. Triazines are known for their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Although specific mechanisms for this compound are not extensively documented, compounds in this class often exhibit:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anticancer Properties : Interference with cancer cell proliferation and survival.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Antimicrobial Activity
A study evaluating the antimicrobial properties of triazine derivatives found that compounds similar to this compound demonstrated significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Potential
Research has indicated that triazine derivatives can induce apoptosis in cancer cells. In vitro studies suggest that this compound may inhibit key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A comparative analysis involving several triazine derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a moderate level of antibacterial activity. -
Cancer Cell Line Study :
In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential as an anticancer agent.
Properties
CAS No. |
84712-79-8 |
|---|---|
Molecular Formula |
C12H18ClN5O |
Molecular Weight |
283.76 g/mol |
IUPAC Name |
N-[4-chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl]-N-ethylacetamide |
InChI |
InChI=1S/C12H18ClN5O/c1-3-18(8(2)19)12-16-10(13)15-11(17-12)14-9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H,14,15,16,17) |
InChI Key |
SJONDWFGXJKKJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC(=NC(=N1)NC2CCCC2)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















